Cas no 1341417-11-5 (N-(2,4-dimethylcyclohexyl)prop-2-enamide)

N-(2,4-dimethylcyclohexyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z1184914476
- AKOS013311731
- 1341417-11-5
- EN300-3102266
- N-(2,4-dimethylcyclohexyl)prop-2-enamide
- N-(2,4-Dimethylcyclohexyl)-2-propenamide
-
- MDL: MFCD19628929
- インチ: 1S/C11H19NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h4,8-10H,1,5-7H2,2-3H3,(H,12,13)
- InChIKey: VYNBJLHRPUBNPL-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCC(C)CC1C)(=O)C=C
計算された属性
- せいみつぶんしりょう: 181.146664230g/mol
- どういたいしつりょう: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 0.93±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 316.5±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.74±0.60(Predicted)
N-(2,4-dimethylcyclohexyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3102266-0.05g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-3102266-0.5g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-3102266-2.5g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-3102266-5g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 90% | 5g |
$2235.0 | 2023-09-05 | |
Enamine | EN300-3102266-10g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 90% | 10g |
$3315.0 | 2023-09-05 | |
Enamine | EN300-3102266-5.0g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-3102266-10.0g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-3102266-0.25g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-3102266-1g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 90% | 1g |
$770.0 | 2023-09-05 | |
Enamine | EN300-3102266-1.0g |
N-(2,4-dimethylcyclohexyl)prop-2-enamide |
1341417-11-5 | 95.0% | 1.0g |
$770.0 | 2025-03-19 |
N-(2,4-dimethylcyclohexyl)prop-2-enamide 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
N-(2,4-dimethylcyclohexyl)prop-2-enamideに関する追加情報
Professional Introduction to N-(2,4-dimethylcyclohexyl)prop-2-enamide (CAS No. 1341417-11-5)
N-(2,4-dimethylcyclohexyl)prop-2-enamide, identified by the Chemical Abstracts Service Number (CAS No.) 1341417-11-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of N-(2,4-dimethylcyclohexyl)prop-2-enamide consists of a cyclohexane ring substituted with two methyl groups at the 2- and 4-positions, linked to an amide functional group attached to a prop-2-enyl moiety. This configuration imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical factors in its potential utility as a pharmaceutical intermediate or active ingredient.
In recent years, there has been growing interest in exploring the pharmacological potential of N-(2,4-dimethylcyclohexyl)prop-2-enamide. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymatic pathways, making it a valuable scaffold for the development of novel therapeutic agents. Specifically, its amide group provides a versatile site for further chemical modifications, allowing researchers to tailor its biological activity to target specific diseases or conditions.
One of the most compelling aspects of N-(2,4-dimethylcyclohexyl)prop-2-enamide is its potential role in addressing unmet medical needs. Current research is focusing on its interaction with biological targets such as kinases and proteases, which are implicated in various pathological processes. By modulating these pathways, N-(2,4-dimethylcyclohexyl)prop-2-enamide could serve as a lead compound for the discovery of new drugs targeting chronic diseases like cancer and inflammatory disorders.
The synthesis of N-(2,4-dimethylcyclohexyl)prop-2-enamide presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. These developments are crucial for facilitating further preclinical and clinical investigations into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical benefits.
Evaluation of N-(2,4-dimethylcyclohexyl)prop-2-enamide's pharmacokinetic properties is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its formulation and dosing regimens. Comparative studies with structurally related compounds have provided valuable insights into its metabolic fate and potential side effects.
The safety profile of N-(2,4-dimethylcyclohexyl)prop-2-enamide is also under scrutiny. Preclinical toxicology studies have been conducted to assess its acute and chronic toxicity levels. These experiments help determine safe dosage ranges and identify any potential hazards associated with its use. Such data is indispensable for regulatory submissions and ensuring patient safety in future clinical trials.
In conclusion, N-(2,4-dimethylcyclohexyl)prop-2-enamide strong>(CAS No. 1341417-11-5) represents a fascinating compound with significant pharmaceutical promise. Its unique structure and functional properties make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it holds the potential to contribute to advancements in medicine and improve patient outcomes worldwide.
1341417-11-5 (N-(2,4-dimethylcyclohexyl)prop-2-enamide) 関連製品
- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)
- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)
- 1228779-96-1(3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide)
- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 1507523-25-2(5-(pyrrolidin-2-yl)methylisoquinoline)
- 2648929-33-1((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)


